molecular formula C13H20S B8077762 1-Tert-butylsulfanyl-2-propan-2-ylbenzene

1-Tert-butylsulfanyl-2-propan-2-ylbenzene

Cat. No.: B8077762
M. Wt: 208.36 g/mol
InChI Key: QQJYMZBAEGFZCN-UHFFFAOYSA-N
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Description

1-Tert-butylsulfanyl-2-propan-2-ylbenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group and a propan-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with tert-butylsulfanyl and propan-2-yl reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butylsulfanyl-2-propan-2-ylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Tert-butylsulfanyl-2-propan-2-ylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfanyl-2-propan-2-ylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butylsulfanyl group can influence the reactivity of the benzene ring, making it more susceptible to further substitution reactions. The molecular pathways involved include the formation of reactive intermediates, such as arenium ions, which facilitate the substitution process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butylsulfanyl-2-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-tert-butylsulfanyl-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S/c1-10(2)11-8-6-7-9-12(11)14-13(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYMZBAEGFZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1SC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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